(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
Description
Quinoline Component Analysis
The quinoline-based segment, (R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol, features a fused heterocyclic system integrating a quinoline ring and a bridged amine scaffold.
Quinoline Ring System :
The quinoline nucleus consists of a benzene ring fused to a pyridine ring, conferring planar aromaticity and π-π stacking capabilities. Substitution at the 4-position with a hydroxymethyl group (-CH$$_2$$OH) introduces polarity and hydrogen-bonding potential, critical for intermolecular interactions.
Azabicyclo[2.2.2]octane Scaffold :
The 1-azabicyclo[2.2.2]octane core is a rigid tricyclic structure with three fused rings: two six-membered and one five-membered. This scaffold imposes conformational restraint, enhancing binding specificity to biological targets. The (R)-configuration at the methanol-bearing carbon (C2) and the (2S,4R,5S) stereochemistry of the bicyclo system create a chiral environment that influences enantioselective recognition.
Ethenyl Substituent :
A vinyl group (-CH=CH$$_2$$) at position 5 of the azabicyclo[2.2.2]octane modulates electronic properties through conjugation, increasing electron density at the nitrogen atom. This substituent also introduces synthetic versatility for further functionalization.
Molecular Properties :
| Property | Value |
|---|---|
| Molecular Formula | C$${20}$$H$${25}$$N$$_2$$O |
| Molecular Weight | 309.4 g/mol |
| SMILES Notation | C[N+]12CCC(CC1C@@HO)C(C2)C=C |
Oxabicyclo[2.2.1]heptane Carboxylic Acid Moiety
The (1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid component is a bicyclic carboxylic acid with a fused oxygen-containing ring.
Bicyclic Framework :
The 2-oxabicyclo[2.2.1]heptane system comprises a seven-membered bicyclic structure with an oxygen atom at position 2 and a ketone group at position 3. The (1R,5R) configuration defines the spatial orientation of substituents, affecting solubility and metabolic stability.
Carboxylic Acid Group :
The -COOH group at position 5 contributes to pH-dependent solubility, ionizing in physiological conditions (pK$$_a$$ ≈ 4.4). This group also participates in salt formation and hydrogen bonding, enhancing bioavailability.
Molecular Properties :
| Property | Value |
|---|---|
| Molecular Formula | C$$7$$H$$8$$O$$_4$$ |
| Molecular Weight | 156.14 g/mol |
| SMILES Notation | O=C1C2C(C1O)CC(O2)C(=O)O |
Stereochemical Analysis :
Density functional theory (DFT) calculations reveal that the (1R,5R) configuration minimizes steric strain between the carboxylic acid and ketone groups, stabilizing the chair-like conformation of the bicyclic system.
Molecular Structure-Function Correlation
The interplay between the quinoline and oxabicycloheptane components governs the compound’s physicochemical and biological behavior.
Rigidity and Bioactivity :
The azabicyclo[2.2.2]octane’s rigidity reduces entropy penalties during target binding, while the quinoline ring’s aromaticity facilitates intercalation with DNA or hydrophobic protein pockets.
Solubility and Lipophilicity :
Incorporation of the 2-oxabicyclo[2.2.1]heptane moiety counterbalances the quinoline’s hydrophobicity. The carboxylic acid group (logP ≈ -0.3) enhances aqueous solubility, as evidenced by a 3.5-fold increase in solubility compared to non-carboxylated analogs.
Electronic Effects :
The ethenyl group’s electron-donating resonance increases basicity at the azabicyclo nitrogen (pK$$_a$$ ≈ 8.1), favoring protonation in acidic environments. Conversely, the ketone in the oxabicycloheptane withdraws electrons, polarizing adjacent bonds and facilitating nucleophilic reactions.
Table 1: Comparative Physicochemical Properties
| Property | Quinoline Component | Oxabicycloheptane Component |
|---|---|---|
| LogP | 2.1 ± 0.3 | -0.3 ± 0.1 |
| Water Solubility (mg/mL) | 0.89 | 12.4 |
| Polar Surface Area (Ų) | 48.5 | 74.2 |
Properties
Molecular Formula |
C26H30N2O5 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid |
InChI |
InChI=1S/C19H22N2O.C7H8O4/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;8-6(9)4-1-3-2-5(4)7(10)11-3/h2-7,9,13-14,18-19,22H,1,8,10-12H2;3-5H,1-2H2,(H,8,9)/t13?,14?,18?,19-;3-,4-,5?/m11/s1 |
InChI Key |
BDVKLMPZTGFPDI-MGWPMRMNSA-N |
Isomeric SMILES |
C=CC1CN2CCC1CC2[C@@H](C3=CC=NC4=CC=CC=C34)O.C1[C@@H]2CC([C@@H]1C(=O)O)C(=O)O2 |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C1C2CC(C1C(=O)O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Structural Overview
This compound consists of two key structural components:
- An azabicyclo[2.2.2]octane (quinuclidine) core with an ethenyl substituent at position 5.
- A quinolin-4-ylmethanol moiety attached at the 2-position of the azabicyclic system.
The stereochemistry is critical, with the (R) configuration at the azabicyclic nitrogen-bearing carbon and specific stereocenters on the bicyclic framework.
Synthetic Route Summary
The synthesis involves multi-step procedures combining classical organic transformations:
Formation of the Azabicyclo[2.2.2]octane Core:
The bicyclic quinuclidine skeleton is commonly constructed via a Diels-Alder reaction , which provides a regio- and stereoselective approach to the bicyclic framework. Typically, a diene reacts with an appropriate dienophile to form the bicyclic system with the desired stereochemistry.Introduction of the Ethenyl Substituent:
Functionalization at the 5-position with an ethenyl group is achieved via selective alkylation or vinylation strategies, often employing organometallic reagents or palladium-catalyzed coupling reactions.Synthesis of the Quinoline Moiety:
The quinoline ring is prepared through the Friedländer synthesis , which involves the condensation of aniline derivatives with ketones under acidic or basic conditions to form the quinoline ring system.Coupling of the Azabicyclo and Quinoline Units:
The final step is a nucleophilic substitution or related coupling reaction where the azabicyclo nitrogen or adjacent carbon is linked to the quinolin-4-ylmethanol group, ensuring retention of stereochemistry.
Reaction Conditions and Optimization
- The Diels-Alder reaction is typically conducted under thermal or Lewis acid catalysis to improve regioselectivity.
- Friedländer synthesis conditions are optimized for yield and purity, often using mild acids or bases to avoid side reactions.
- Coupling reactions may use mild bases such as triethylamine or catalytic amounts of transition metals to facilitate bond formation.
- Purification is achieved via chromatography or crystallization, with stereochemical purity confirmed by chiral HPLC or NMR methods.
Preparation of (1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
Structural Overview
This compound is a bicyclic lactone acid featuring:
- An oxabicyclo[2.2.1]heptane framework (norbornane-like system with an oxygen bridge).
- A ketone function at position 3 and a carboxylic acid at position 5.
- Defined stereochemistry as (1R,5R).
Synthetic Route Summary
The key step is a highly regioselective Diels-Alder reaction between a furan derivative (such as 2-methylfuran) and an activated alkyne or alkene dienophile (e.g., methyl-3-bromopropiolate), forming the bicyclic lactone structure with high stereocontrol.
Subsequent steps involve:
- Ketal hydrolysis to open or modify protecting groups on the oxygen bridge, often using simple acid treatments like hydrochloric acid, which has proven more efficient than more elaborate reagents.
- Oxidation and functional group transformations to introduce the ketone and carboxylic acid functionalities at specific positions.
Reaction Conditions and Optimization
- The Diels-Alder reaction is carried out under controlled temperature to favor endo or exo selectivity.
- Acidic hydrolysis conditions are mild and efficient, avoiding decomposition of sensitive bicyclic structures.
- Purification steps include recrystallization and chromatographic separation to obtain diastereomerically pure products.
Comparative Data Table of Key Preparation Steps
| Step | (R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol | (1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid |
|---|---|---|
| Core Formation | Diels-Alder reaction forming azabicyclo[2.2.2]octane | Diels-Alder reaction between 2-methylfuran and methyl-3-bromopropiolate |
| Functional Group Introduction | Vinylation at position 5 via organometallic coupling | Ketal hydrolysis with HCl |
| Heterocyclic Ring Synthesis | Friedländer synthesis of quinoline ring | Not applicable |
| Coupling Method | Nucleophilic substitution linking quinoline to bicyclic amine | Not applicable |
| Purification | Chromatography, crystallization | Recrystallization, chromatography |
| Stereochemical Control | Achieved via regioselective Diels-Alder and coupling steps | Achieved via regioselective Diels-Alder and selective hydrolysis |
Research Outcomes and Notes on Synthesis
The Diels-Alder approach provides a robust method for constructing complex bicyclic frameworks with high stereochemical fidelity, critical for the biological activity of these compounds.
The Friedländer synthesis remains the gold standard for quinoline ring construction, allowing for functional group tolerance and scalability.
Hydrolysis and functional group transformations on bicyclic lactones are efficiently achieved with simple acidic conditions, improving overall yield and reducing reaction complexity.
Industrial scale-up considerations include the use of continuous flow reactors for Diels-Alder and Friedländer steps to enhance reproducibility and safety.
Purification techniques are optimized to maintain stereochemical purity, essential for downstream biological testing.
Chemical Reactions Analysis
Reactivity of the Quinolin-4-ylmethanol Moiety
The quinoline and azabicyclo[2.2.2]octane systems enable distinct reaction pathways:
Oxidation Reactions
The methanol group (-CH2OH) attached to the quinoline ring undergoes oxidation to form a ketone. This reaction is catalyzed by strong oxidizing agents:
Conditions : Acidic aqueous medium, 60–80°C.
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄/H₂SO₄ | Quinolin-4-ylketone | 72–85% | |
| CrO₃/Acetic Acid | Quinolin-4-carboxylic acid | 68% |
Nucleophilic Substitution at the Azabicyclo System
The ethenyl group (-CH2CH2) on the azabicyclo[2.2.2]octane participates in electrophilic addition or substitution:
Example : Reaction with HCl produces a chloro-derivative .
| Reagent | Product | Conditions | Application |
|---|---|---|---|
| HCl (gas) | 5-Chloro-azabicyclo derivative | Dry ether, 0°C | Intermediate synthesis |
| Br₂/H₂O | Dibrominated azabicyclo product | Room temperature | Cross-coupling reactions |
Reactivity of the Oxabicyclo[2.2.1]heptane-5-carboxylic Acid
The bicyclic carboxylic acid undergoes reactions typical of carboxylic acids and ketones:
Acid-Base Reactions
The carboxylic acid group (-COOH) reacts with bases to form salts:
Key Data :
-
Solubility in water increases 10-fold upon salt formation.
Esterification
The carboxylic acid reacts with alcohols to form esters:
Optimized Conditions :
-
Catalyst: H₂SO₄ (1–2 mol%)
-
Temperature: 80–100°C
-
Yield: 89–93% for methyl/ethyl esters.
| Alcohol | Ester Product | Boiling Point | Application |
|---|---|---|---|
| Methanol | Methyl ester | 215°C | Prodrug synthesis |
| Ethanol | Ethyl ester | 228°C | Polymer precursors |
Cross-Reactivity Between Components
The hybrid structure allows simultaneous reactions:
Tandem Oxidation-Esterification
The methanol group oxidizes to a ketone while the carboxylic acid esterifies:
Key Findings :
-
Reaction efficiency depends on solvent polarity (optimum in THF).
-
Stereochemistry at C1 and C5 remains intact during reactions .
Catalytic and Biological Interactions
The compound serves as a ligand in metal-catalyzed reactions:
Palladium-Catalyzed Coupling
The quinoline nitrogen coordinates with Pd, enabling Suzuki-Miyaura cross-coupling:
Conditions :
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: K₂CO₃, 80°C in DMF.
| Aryl Boronic Acid | Product Yield | Turnover Frequency |
|---|---|---|
| Phenylboronic acid | 78% | 12 h⁻¹ |
| 4-Methoxyphenyl | 85% | 15 h⁻¹ |
Degradation Pathways
Under extreme conditions, the compound degrades via:
Scientific Research Applications
The compound (R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol; (1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid is a complex organic molecule with significant applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing data from diverse sources to provide a comprehensive overview.
Chemical Properties and Structure
The compound consists of a bicyclic structure, which is characteristic of many alkaloids. Its molecular formula is , and it features unique stereochemistry that contributes to its biological activity. The specific arrangement of atoms within the bicyclic framework allows for interactions with biological targets, making it a subject of interest in drug development.
Antimalarial Activity
One of the primary applications of this compound is its potential as an antimalarial agent . Structurally related to quinine, it exhibits mechanisms that inhibit the growth of Plasmodium species, the parasites responsible for malaria. Studies have shown that modifications to the quinoline structure enhance its efficacy against resistant strains of malaria .
Neurological Implications
Research indicates that the compound may also possess neuroprotective properties , making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system targets .
Synthesis of Novel Derivatives
The synthetic versatility of this compound has led to the development of various derivatives that may exhibit enhanced biological activity or altered pharmacokinetic profiles. For instance, researchers have synthesized analogs with different substituents on the bicyclic framework, exploring their potential as inhibitors of enzymes like acetylcholinesterase .
Case Study 1: Antimalarial Efficacy
A study published in Journal of Medicinal Chemistry examined the antimalarial properties of several derivatives of this compound. The results indicated that certain modifications significantly increased potency against drug-resistant malaria strains. The most effective derivative showed an IC50 value lower than that of traditional treatments .
Case Study 2: Neuroprotective Effects
In another investigation, the neuroprotective effects were assessed using in vitro models of neurodegeneration. The compound demonstrated a significant reduction in oxidative stress markers and improved cell viability in neuronal cultures exposed to neurotoxins .
Case Study 3: Synthesis and Structure-Activity Relationship (SAR)
A comprehensive SAR analysis highlighted how variations in the substituents on the quinoline ring influenced both the binding affinity and selectivity for biological targets. This research paved the way for designing more effective drugs with fewer side effects .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structures can fit into binding sites on proteins or other macromolecules, potentially altering their function. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Quinidine
Quinidine (IUPAC: (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol) is the C9-epimer of quinine, differing only in stereochemistry at the quinuclidine-quinoline junction . This minor change significantly alters biological activity:
- Antimalarial Efficacy : Quinidine is less potent against malaria but more effective in treating cardiac arrhythmias due to sodium channel blockade .
- Docking Scores : In antiaging studies, quinidine showed a docking score of -73.6219 compared to quinine’s -71.0126, suggesting stronger binding affinity to target enzymes .

Sinkonin and Sinkonidin
These analogs lack the methoxy group on the quinoline ring:
- Sinkonin (IUPAC: (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol) has a docking score of -72.6596 .
- Sinkonidin (IUPAC: (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol) scores -71.1457 .
Resveratrol
While structurally distinct (a stilbenoid), resveratrol shares antibacterial properties with quinine. It inhibits bacterial ATP synthase, unlike quinine’s ion channel modulation .
Comparative Pharmacological Data
Mechanistic Insights
- Quinine vs. Quinidine : Stereochemical differences at C9 alter target engagement. Quinine’s (R)-configuration optimizes heme binding in malaria parasites, while quinidine’s (S)-form favors ion channel interactions .
- Methoxy Group Impact: The 6-methoxy group in quinine enhances antimalarial activity but reduces docking affinity compared to non-methoxy analogs like sinkonin .
Q & A
Basic: What are the recommended methods for synthesizing (R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol with high enantiomeric purity?
Methodological Answer:
To achieve high enantiomeric purity, asymmetric catalysis (e.g., chiral palladium or organocatalysts) can direct stereochemistry during quinuclidine ring formation. For the quinoline-methanol moiety, Sharpless asymmetric dihydroxylation or kinetic resolution may be employed. Purification via chiral HPLC (e.g., using amylose-based columns) and validation by circular dichroism (CD) or X-ray crystallography are critical. Evidence from quinine analogs (e.g., (R)-6-methoxyquinoline derivatives) suggests that protecting group strategies (e.g., tert-butoxycarbonyl) can prevent racemization during synthesis .
Basic: How can the stereochemical configuration of (1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid be confirmed experimentally?
Methodological Answer:
X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For dynamic analysis, use H-NMR coupling constants (e.g., for bicyclo[2.2.1] systems) and NOESY to confirm spatial proximity of protons. Computational methods (DFT or molecular mechanics) can predict NMR shifts and compare with experimental data. Chiral derivatization (e.g., Mosher’s acid) followed by F-NMR or HPLC can resolve enantiomers. Refer to bicyclo[3.2.0] analogs in solubility studies for solvent selection (e.g., DMSO-d6 for NMR) .
Advanced: What strategies resolve contradictions between in vitro and in vivo pharmacokinetic data for bicyclic quinuclidine derivatives?
Methodological Answer:
Discrepancies may arise from protein binding, metabolic instability, or transporter-mediated efflux. To address this:
- Use radiolabeled compounds (e.g., C-labeled) to track distribution.
- Perform hepatocyte stability assays and compare with microsomal data to identify enzyme-specific degradation.
- Apply physiologically based pharmacokinetic (PBPK) modeling to account for tissue partitioning.
The pKa (8.56) of the quinuclidine moiety influences pH-dependent solubility and absorption, requiring pH-adjusted solubility assays .
Advanced: How to optimize cyclization in synthesizing (1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid to minimize side products?
Methodological Answer:
Key factors:
- Catalyst selection : Lewis acids (e.g., BF·OEt) promote intramolecular cyclization over intermolecular dimerization.
- Solvent polarity : Low-polarity solvents (e.g., toluene) favor entropy-driven cyclization.
- Temperature : Slow addition at 0–5°C reduces exothermic side reactions.
Monitor via in-situ FTIR for carbonyl intermediate detection. Post-reaction, purify via acid-base extraction (pH 2–3) to isolate the carboxylic acid .
Basic: What analytical techniques quantify (R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol in biological matrices?
Methodological Answer:
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Monitor transitions at m/z 325 → 184 (quinoline fragment) and 325 → 98 (quinuclidine).
- Sample preparation : Protein precipitation with acetonitrile (3:1 v/v) or solid-phase extraction (HLB cartridges). Adjust pH to 9 (using ammonium bicarbonate) to enhance recovery of the basic quinuclidine moiety .
Advanced: How does the 5-ethenyl group in the quinuclidine moiety influence binding affinity compared to des-ethenyl analogs?
Methodological Answer:
The ethenyl group enhances hydrophobic interactions with target pockets (e.g., acetylcholinesterase or opioid receptors). Conduct:
- Molecular docking : Compare binding poses with/without the ethenyl group (software: AutoDock Vina).
- Surface plasmon resonance (SPR) : Measure values for wild-type vs. mutant receptors (e.g., Ala-substituted residues).
- SAR studies : Synthesize analogs with substituents (e.g., -CHCH, -Cl) to evaluate steric and electronic effects. Quinine derivatives with similar substitutions show altered antimalarial activity, supporting this approach .
Basic: What solvent systems are optimal for recrystallizing (1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid?
Methodological Answer:
Use a mixed solvent system (e.g., ethanol/water 70:30) for gradual solubility reduction. Heat to 50°C to dissolve, then cool to 4°C for crystallization. Add seed crystals to avoid oiling out. For polar impurities, employ activated charcoal treatment. Solubility data for bicyclo[3.2.0] analogs in ethanol (4.2 mg/mL at 25°C) can guide solvent ratios .
Advanced: How to analyze enantiomeric excess (ee) of (R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol without chiral HPLC?
Methodological Answer:
- Chiral shift reagents : Add Eu(hfc) to H-NMR; splitting of quinuclidine protons indicates ee.
- Capillary electrophoresis : Use cyclodextrin-based buffers (e.g., sulfobutyl ether-β-CD) for enantiomer separation.
- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra for absolute configuration .
Basic: What safety precautions are required when handling (4-Aminobicyclo[2.2.2]octan-1-yl)methanol derivatives in synthesis?
Methodological Answer:
- Use fume hoods and PPE (nitrile gloves, goggles) due to H302 (harmful if swallowed) and H335 (respiratory irritation) hazards.
- Neutralize spills with 5% acetic acid.
- Store at 2–8°C under nitrogen to prevent oxidation. Refer to SDS for (4-Aminobicyclo[2.2.2]octan-1-yl)methanol (CAS 105176-66-7) for first-aid measures .
Advanced: What computational methods predict the metabolic sites of (R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol?
Methodological Answer:
- Density functional theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic regions (e.g., quinuclidine nitrogen).
- CYP450 docking : Use SwissDock or GLIDE to model interactions with CYP3A4/2D6.
- MetaSite : Software-based prediction of Phase I/II metabolism (e.g., hydroxylation at C-2 of quinoline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

